Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (CAS 21576-27-2) is a synthetic, N-substituted δ-lactam derivative, widely recognized as a key intermediate for constructing piperidine-containing pharmacophores. The molecule consists of a fully substituted six-membered lactam ring bearing an ethyl ester at the 3-position and a methyl group on the ring nitrogen, resulting in a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol.

Molecular Formula C9H15NO3
Molecular Weight 185.223
CAS No. 21576-27-2
Cat. No. B2487771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-2-oxopiperidine-3-carboxylate
CAS21576-27-2
Molecular FormulaC9H15NO3
Molecular Weight185.223
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1=O)C
InChIInChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3
InChIKeyRCFIDKPBGWQLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate (CAS 21576-27-2): Chemical Profile and Research-Grade Procurement Data


Ethyl 1-methyl-2-oxopiperidine-3-carboxylate (CAS 21576-27-2) is a synthetic, N-substituted δ-lactam derivative, widely recognized as a key intermediate for constructing piperidine-containing pharmacophores . The molecule consists of a fully substituted six-membered lactam ring bearing an ethyl ester at the 3-position and a methyl group on the ring nitrogen, resulting in a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol . It is commercially available from multiple suppliers with typical purities of ≥95% or 98% .

Why Interchanging Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate with Common Piperidine Analogs Fails: A Procurement Perspective


The specific substitution pattern of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate dictates its unique utility in organic synthesis. The methyl group on the ring nitrogen is a critical structural feature for modulating lipophilicity and receptor interactions in downstream drug candidates, a parameter not modifiable with unsubstituted piperidine-3-carboxylate analogs . Furthermore, the ethyl ester moiety at the 3-position is a cornerstone for stereoselective synthesis; this functional group acts as a crucial handle for enolate alkylation chemistry, enabling the enantioselective construction of quaternary stereocenters, a reactivity profile that is not directly transferable to the methyl ester homolog without significant changes in reaction yield and stereochemical outcome [1]. Therefore, substituting this specific building block with a generic analog, such as Methyl 1-methyl-2-oxopiperidine-3-carboxylate or an unsubstituted piperidone, would compromise the intended physicochemical profile of the final compound and/or prevent the execution of a planned, stereospecific synthetic route.

Quantitative Differentiation Guide for Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate (CAS 21576-27-2) Against Closest Analogs


Established Role as an Alkylating Agent with a Quantified Reactivity Profile

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is explicitly validated as a nucleophilic reagent for introducing an ethoxy group at the C-3 position of the piperidine ring, a functionalization that proceeds via a condensation reaction with sodium ethoxide . While the exact reaction rate or yield for this specific transformation is not reported, the compound's documented reactivity with a diverse panel of nucleophiles (including phenols, thiols, alkyl halides, and amines) provides a quantitative baseline for its utility as a versatile building block, in contrast to the more limited reactivity scope of simple piperidinones that lack the 3-carboxylate activating group .

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Calculated Lipophilicity Differentiates this Ethyl Ester from its Methyl Ester Analog

The lipophilicity of a building block is a critical determinant of its suitability for generating drug-like molecules. For Ethyl 1-methyl-2-oxopiperidine-3-carboxylate, the calculated partition coefficient (LogP) is 0.6 . This value provides a key point of differentiation from its closest analog, Methyl 1-methyl-2-oxopiperidine-3-carboxylate (CAS 101327-98-4), for which a LogP value has been calculated as -0.86 [1].

Drug Design ADME Properties Physicochemical Profiling

Validated Chiral Building Block for Enantioselective Synthesis

The core scaffold of Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is explicitly cited in a patent as a substrate for nickel-catalyzed allylic alkylation, a method used for the enantioselective synthesis of cyclic and acyclic α-quaternary carboxylic acid derivatives [1]. This establishes its utility in generating stereochemically complex molecules, a capability not inherent to achiral piperidine building blocks or those lacking the requisite 3-carboxylate handle for enolate formation.

Asymmetric Synthesis Catalysis Chiral Pool Synthesis

Primary Research and Development Applications for Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate (21576-27-2)


Synthesis of Drug Candidates Requiring Controlled Lipophilicity

The calculated LogP of 0.6 for Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is a key selection criterion for medicinal chemists. In lead optimization programs where a target molecule's lipophilicity must be carefully balanced to achieve oral bioavailability or CNS penetration, this building block offers a quantifiably different starting point compared to its more hydrophilic methyl ester analog (LogP = -0.86) [1]. The ~29-fold difference in calculated lipophilicity allows researchers to fine-tune the physicochemical properties of their lead series by selecting the appropriate ester building block, a critical step in avoiding attrition due to poor ADME properties.

Building Block for Enantioselective and Stereocomplex Synthesis

Researchers focused on asymmetric synthesis or natural product total synthesis should consider this compound for its established role as a substrate in nickel-catalyzed enantioselective allylic alkylation . This application, documented in patent literature, confirms that the 3-carboxylate ester can be utilized to install quaternary stereocenters with high enantiocontrol. This is a high-value synthetic capability that is not available with unsubstituted piperidones, making Ethyl 1-methyl-2-oxopiperidine-3-carboxylate a specialized tool for generating complex, three-dimensional molecular architectures that are increasingly important in modern drug discovery.

Core Scaffold for Receptor Agonist/Antagonist Development

The piperidine ring system is one of the most prevalent scaffolds in pharmaceuticals. Ethyl 1-methyl-2-oxopiperidine-3-carboxylate is specifically cited as a pivotal intermediate for synthesizing receptor agonists and antagonists, including those targeting neurotensin receptors . Its N-methyl and 3-ethyl ester substitution pattern provides a versatile starting point for building focused libraries of compounds aimed at modulating G-protein coupled receptors (GPCRs) and other therapeutically relevant targets. This makes it a strategic procurement choice for labs involved in early-stage CNS or metabolic disease drug discovery.

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